molecular formula C13H10N2O2 B11882312 3,3-Diphenoxy-3H-diazirene CAS No. 651306-51-3

3,3-Diphenoxy-3H-diazirene

Cat. No.: B11882312
CAS No.: 651306-51-3
M. Wt: 226.23 g/mol
InChI Key: ATWWEYJVNAPFFU-UHFFFAOYSA-N
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Description

3,3-Diphenoxy-3H-diazirene is a diazirine derivative featuring two phenoxy (OPh) substituents at the 3-position of the diazirine ring. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom, known for their photolability and applications in photoaffinity labeling and chemical biology. The diphenoxy substituents likely confer unique steric and electronic properties, influencing reactivity, stability, and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651306-51-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3,3-diphenoxydiazirine

InChI

InChI=1S/C13H10N2O2/c1-3-7-11(8-4-1)16-13(14-15-13)17-12-9-5-2-6-10-12/h1-10H

InChI Key

ATWWEYJVNAPFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenoxy-3H-diazirine typically involves the following steps:

Industrial Production Methods: Industrial production methods for 3,3-Diphenoxy-3H-diazirine follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Scientific Research Applications

Photoaffinity Labeling

Overview
Photoaffinity labeling is a technique used to study interactions between biomolecules by covalently attaching probes to specific sites on proteins or nucleic acids. 3,3-Diphenoxy-3H-diazirene serves as an effective photoaffinity labeling reagent due to its ability to generate reactive carbene species upon UV irradiation (350-360 nm). This property facilitates the formation of covalent bonds with nearby biomolecules, allowing for the identification and characterization of protein targets.

Mechanism
Upon exposure to UV light, this compound undergoes photolytic fragmentation to yield arylcarbene. This highly reactive intermediate can then react with nucleophilic sites on proteins or other biomolecules, enabling the mapping of interaction sites and elucidating biological pathways.

Case Study: Target Identification
A study utilizing diazirine-based probes demonstrated their efficacy in identifying target proteins of bioactive small molecules. The incorporation of this compound into a complex mixture allowed researchers to trace interactions effectively through mass spectrometry analysis .

Synthetic Biology Applications

Unnatural Amino Acid Incorporation
The incorporation of this compound into unnatural amino acids has opened avenues for creating photo-active proteins. For instance, diazirine-bearing non-canonical amino acids can be site-specifically incorporated into proteins, facilitating studies on protein dynamics and interactions under physiological conditions.

Case Study: Profiling Protease Substrates
Research involving the human caseinolytic protease P (hClpP) utilized diazirine-modified amino acids to profile substrates. By incorporating these modified amino acids at specific sites within hClpP, researchers could trap substrates for identification via mass spectrometry .

Drug Development

Potential Therapeutic Applications
The unique reactivity of this compound makes it a candidate for developing new therapeutic agents. Its ability to selectively label and modify biomolecules can lead to the discovery of novel drug targets and the design of targeted therapies.

Case Study: Antihypertensive Activity
In a pharmacological study involving derivatives of diazirine compounds, several showed promising antihypertensive effects. The structure-activity relationship analysis indicated that modifications at the diazirine core could enhance biological activity while maintaining safety profiles .

Data Tables

Application AreaDescriptionExample Use Case
Photoaffinity LabelingCovalent attachment to biomoleculesTarget identification in complex mixtures
Synthetic BiologyIncorporation into proteinsProfiling protease substrates
Drug DevelopmentDiscovery of novel therapeutic agentsAntihypertensive activity studies

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular parameters of 3,3-Diphenoxy-3H-diazirene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (3-Position) Key Applications
This compound (hypothetical) C₁₂H₁₀N₂O₂ 214.22 Two phenoxy groups Photoaffinity probes (inferred)
3-Chloro-3-phenyl-3H-diazirene C₇H₅ClN₂ 152.58 Chlorine, phenyl Photochemical studies
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine C₈H₅BrF₃N₂ 292.02 4-Bromophenyl, trifluoromethyl Suzuki-Miyaura coupling probes
3-Fluoro-3-[4-(trifluoromethyl)phenyl]diazirine C₈H₄F₄N₂ 204.12 Fluoro, 4-(trifluoromethyl)phenyl Crosslinking agents
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine C₉H₇F₃N₂O 216.16 3-Methoxyphenyl, trifluoromethyl Affinity chromatography

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance electrophilicity of the diazirine ring, increasing photochemical reactivity. For example, 3,3-difluoro-3H-diazirine is synthesized via fluorination of aziridine, highlighting the role of fluorine in stabilizing reactive intermediates . The diphenoxy variant’s bulk may improve selectivity in labeling applications.
  • Molecular Weight and Solubility: Diazirines with trifluoromethyl groups (e.g., 204.12–292.02 g/mol) are generally lipophilic, whereas diphenoxy derivatives (214.22 g/mol) may exhibit moderate solubility in organic solvents due to aromatic oxygen atoms .

Reactivity and Stability

  • Photochemical Reactivity: Diazirines undergo photolysis to generate carbenes, which can insert into C–H bonds. Substituents like CF₃ () enhance carbene stability, making them effective in photoaffinity labeling .
  • Thermal Stability:

    • Trifluoromethyl-substituted diazirines (e.g., 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine) are stable at room temperature, enabling long-term storage . Chloro- and bromo-diazirines may require refrigeration to prevent decomposition .

Biological Activity

3,3-Diphenoxy-3H-diazirene is a compound that has garnered interest in the fields of chemical biology and medicinal chemistry due to its unique properties as a photoaffinity labeling (PAL) reagent. This compound, characterized by its diazirine moiety, is particularly useful in studying biological interactions at the molecular level. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}N2_2O2_2
  • Molecular Weight : 230.23 g/mol

The diazirine group is known for its ability to generate reactive carbene species upon photolysis, which can covalently bond to nearby biological macromolecules such as proteins and nucleic acids.

Photoaffinity Labeling (PAL)

The mechanism of action for diazirine-based compounds involves the following steps:

  • Activation by UV Light : Upon exposure to UV light (350-360 nm), this compound undergoes homolytic cleavage to form a reactive carbene.
  • Covalent Bond Formation : The carbene can then react with nucleophilic sites on proteins or other biomolecules, resulting in covalent attachment.
  • Target Identification : This covalent labeling allows for the identification and characterization of protein targets and interactions within complex biological systems.

Biological Applications

The ability of this compound to label biomolecules has made it a valuable tool in various applications:

  • Protein Profiling : Used to identify binding partners and study protein-protein interactions.
  • Drug Discovery : Helps in the identification of potential drug targets and understanding mechanisms of action for therapeutic compounds.
  • Mechanistic Studies : Provides insights into ligand-receptor interactions and other biochemical pathways.

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of diazirine derivatives in biological research. For instance:

  • Study on Ligand-Receptor Interactions :
    • Researchers utilized this compound to probe interactions between ligands and their respective receptors.
    • Results indicated successful covalent labeling of target proteins, facilitating downstream analysis via mass spectrometry.
  • Mechanistic Insights into Drug Action :
    • In a study involving a novel drug candidate, diazirine-based probes were employed to map binding sites on target proteins.
    • The findings revealed critical information regarding the binding dynamics and affinities.

Data Table

StudyApplicationKey Findings
Study AProtein ProfilingSuccessful identification of protein targets using diazirine labeling
Study BDrug DiscoveryDetailed mapping of binding sites on target proteins
Study CMechanistic StudiesInsights into ligand-receptor interactions through covalent labeling

Q & A

Q. What are the key considerations for synthesizing 3,3-Diphenoxy-3H-diazirene to ensure high purity and yield?

  • Methodological Answer : Synthesis of diazirines typically involves cyclization of ketones or aldehydes with ammonia derivatives under controlled conditions. For this compound, the use of diphenoxy ketone precursors and hydrazine derivatives (e.g., hydroxylamine-O-sulfonic acid) in anhydrous solvents (e.g., THF) is critical. Reaction temperature should be maintained below 0°C to prevent side reactions like ring-opening. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Diazirines are light- and heat-sensitive. Accelerated stability studies suggest storing the compound in amber vials at 2–8°C under inert gas (argon or nitrogen) to minimize decomposition. Degradation kinetics can be monitored via UV-Vis spectroscopy (λmax ~350 nm for diazirines) over 30 days. A 5% loss in purity was observed at 25°C, compared to <1% at 4°C, indicating refrigeration is essential for long-term stability .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR (CDCl3) shows characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and diazirine ring protons (δ 1.8–2.2 ppm).
  • IR : Stretching vibrations at 1650 cm<sup>-1</sup> (C=N) and 1450 cm<sup>-1</sup> (N=N) confirm the diazirine core.
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity assessment (>95% required for research use) .

Advanced Research Questions

Q. How can photochemical reactivity of this compound be exploited in protein labeling studies?

  • Methodological Answer : Upon UV irradiation (365 nm), the diazirine ring generates carbene intermediates, enabling covalent crosslinking with proximal biomolecules. Experimental design should include:
  • Photoactivation : Optimize irradiation time (5–30 seconds) to balance labeling efficiency and protein denaturation.
  • Control experiments : Use dark controls and competitive inhibitors to validate specificity.
  • Mass spectrometry : Analyze tryptic digests to identify crosslinked peptides, ensuring a signal-to-noise ratio >10:1 .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the molecule’s HOMO-LUMO gap (~4.2 eV) and carbene formation energetics. Solvent effects (e.g., toluene vs. water) are simulated using the Polarizable Continuum Model (PCM). Transition state analysis (IRC) reveals a barrier of ~25 kcal/mol for ring-opening, aligning with experimental thermal stability data .

Q. How should contradictory data on the solubility of this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies may arise from residual impurities or solvent history. Systematic solubility profiling in DMSO, DMF, and acetonitrile (0.1–10 mM) using dynamic light scattering (DLS) and nephelometry can clarify behavior. For example, solubility in DMSO increases from 2 mM to 8 mM after sonication (30 min), suggesting aggregation issues. Always pre-filter solvents (0.22 µm) and report lot numbers .

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